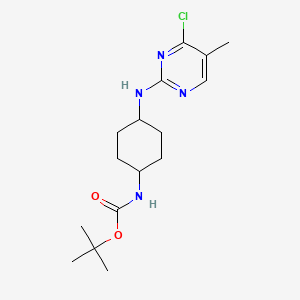
tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a useful research compound. Its molecular formula is C16H25ClN4O2 and its molecular weight is 340.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C15H22ClN3O2
- Molecular Weight : 299.81 g/mol
- CAS Number : 1261236-07-0
The biological activity of this compound can be attributed to its interaction with various molecular targets, primarily within signaling pathways involved in cell proliferation and apoptosis. The presence of the pyrimidine moiety suggests potential inhibition of specific kinases or receptors involved in cancer pathways.
Biological Activity Overview
-
Anticancer Activity
- Studies have shown that compounds with similar structures exhibit anticancer properties by inhibiting tumor cell growth and inducing apoptosis. For instance, pyrimidine derivatives have been documented to interfere with the cell cycle and promote programmed cell death in various cancer cell lines.
-
Antimicrobial Activity
- The compound may also possess antimicrobial properties. Research indicates that certain pyrimidine derivatives can inhibit bacterial growth by disrupting cellular processes or targeting specific enzymes essential for bacterial survival.
-
Enzymatic Inhibition
- Preliminary studies suggest that this compound may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair in both prokaryotic and eukaryotic cells.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Case Studies
-
Case Study on Anticancer Activity
- A study published in Journal of Medicinal Chemistry evaluated a series of pyrimidine derivatives, including analogs of this compound). Results indicated that these compounds effectively inhibited the growth of breast cancer cells by inducing apoptosis through the intrinsic pathway.
-
Case Study on Antimicrobial Efficacy
- Research conducted by Pharmaceutical Research assessed the antimicrobial activity of several pyrimidine-based compounds. The results demonstrated that compounds similar to this compound exhibited significant inhibitory effects on Staphylococcus aureus, suggesting potential applications in antibiotic development.
Properties
IUPAC Name |
tert-butyl N-[4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-10-9-18-14(21-13(10)17)19-11-5-7-12(8-6-11)20-15(22)23-16(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKCGRJZQTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCC(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111820 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289385-37-0 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














